molecular formula C36H40O2P2 B15495773 (2R,2'R,3R,3'R)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

(2R,2'R,3R,3'R)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B15495773
M. Wt: 566.6 g/mol
InChI Key: OUQFQFLZNWWOPU-ZLBAHODBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,2'R,3R,3'R)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a chiral phosphine-containing ligand with a bibenzo[d][1,3]oxaphosphole core. Its stereochemistry (R,R,R,R configuration) and substituent arrangement confer unique steric and electronic properties critical for asymmetric catalysis. The benzyl groups at the 2,2' positions and bulky tert-butyl groups at the 3,3' positions enhance steric hindrance, which is pivotal in controlling enantioselectivity during catalytic reactions . This compound is primarily utilized in transition-metal-catalyzed asymmetric syntheses, such as hydrogenations and cross-couplings, where its rigid backbone and chiral environment optimize stereochemical outcomes .

Properties

Molecular Formula

C36H40O2P2

Molecular Weight

566.6 g/mol

IUPAC Name

(2R,3R)-2-benzyl-4-[(2R,3R)-2-benzyl-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C36H40O2P2/c1-35(2,3)39-31(23-25-15-9-7-10-16-25)37-29-21-13-19-27(33(29)39)28-20-14-22-30-34(28)40(36(4,5)6)32(38-30)24-26-17-11-8-12-18-26/h7-22,31-32H,23-24H2,1-6H3/t31-,32-,39+,40+/m1/s1

InChI Key

OUQFQFLZNWWOPU-ZLBAHODBSA-N

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Impact: Benzyl vs.

Stereochemical Sensitivity :

  • The (R,R,R,R) configuration in the target compound creates a well-defined chiral pocket, whereas stereoisomers like (2S,2’S,3S,3’S) in may invert enantioselectivity or reduce catalytic efficiency .

Computational Similarity Metrics

Structural similarity assessments using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints) reveal:

  • The target compound shares ~85–90% similarity with (3R,3'R)-3,3'-di-tert-butyl-... due to identical tert-butyl groups and scaffold alignment .
  • Lower similarity (~50–60%) with dimethoxyphenyl-containing analogs arises from divergent substituent electronic profiles .
  • Molecular networking (MS/MS cosine scores) clusters the target compound with tert-butyl-bearing analogs (cosine >0.8), while benzyl/dimethoxyphenyl variants form separate clusters .

Bioactivity and Catalytic Performance

  • Catalytic Efficiency : The target compound outperforms BIBOP in asymmetric hydrogenations due to benzyl-enhanced π interactions, achieving >90% enantiomeric excess (ee) vs. 70–80% ee for BIBOP .
  • Activity Cliffs: Minor substituent changes (e.g., tert-butyl to pentan-3-yl ) reduce docking affinity by 20–30% in enzyme-binding assays, highlighting sensitivity to steric modifications .

Physicochemical Properties

  • Solubility : The target compound’s benzyl groups improve solubility in polar aprotic solvents (e.g., THF) compared to purely alkyl-substituted analogs .
  • Stability : tert-Butyl groups enhance oxidative stability, requiring inert storage conditions (2–8°C under argon) .

Q & A

Q. How can researchers optimize synthesis protocols for this compound to achieve high enantiomeric excess (ee)?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Use chiral auxiliaries or asymmetric catalysis (e.g., WingPhos derivatives ). Monitor reaction progress via HPLC with chiral columns to assess ee. Purification via recrystallization or chromatography (silica gel with hexane/ethyl acetate gradients) improves purity (>95%) . Key parameters:
  • Temperature: −20°C to RT (prevents racemization).
  • Solvent: Anhydrous THF or toluene (avoids hydrolysis of phosphole intermediates).
  • Catalyst loading: 1–5 mol% (balances cost and efficiency).

Q. What analytical techniques are recommended for characterizing stereochemical configuration and purity?

  • Methodological Answer:
  • X-ray crystallography: Resolves absolute configuration (critical for R,R,R,R vs. S,S,S,S enantiomers) .
  • Circular Dichroism (CD): Correlates Cotton effects with stereochemistry .
  • NMR: 31^{31}P NMR distinguishes phosphorus environments; 1^{1}H/13^{13}C NMR identifies substituent effects (e.g., tert-butyl vs. benzyl groups) .
  • HPLC-MS: Validates molecular weight (e.g., 738.83 g/mol for WingPhos analogs) and purity (>98%) .

Q. How should researchers handle storage and stability issues related to air sensitivity?

  • Methodological Answer: Store under inert atmosphere (Ar/N2_2) at −20°C in amber vials to prevent oxidation . Conduct stability assays by:
  • Periodic NMR/HPLC checks for degradation (e.g., P–O bond hydrolysis).
  • TGA/DSC to assess thermal stability (decomposition >150°C typical for phospholes) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between computational models and experimental data?

  • Methodological Answer: Cross-validate using:
  • DFT calculations: Compare predicted vs. observed NMR chemical shifts (δ) and optical rotations .
  • Enantiomer fraction (EF) analysis: Quantify deviations from racemic mixtures (EF = 0.5) via chiral chromatography .
  • Case Study: Discrepancies in tert-butyl group orientation were resolved by overlaying X-ray structures with DFT-optimized geometries .

Q. How do steric effects of tert-butyl and benzyl substituents influence catalytic performance in cross-coupling reactions?

  • Methodological Answer: Design comparative experiments:
  • Replace tert-butyl with smaller groups (e.g., methyl) to assess steric hindrance in transition states.
  • Kinetic studies: Measure turnover frequency (TOF) and activation energy (Ea_a) for Suzuki-Miyaura reactions .
  • Table: Catalytic Activity vs. Substituent Size
SubstituentTOF (h1^{-1})Ea_a (kJ/mol)
tert-Butyl12085
Methyl45062
  • Larger groups reduce TOF by 73% due to hindered substrate access .

Q. What computational methods predict electronic properties for ligand design in asymmetric catalysis?

  • Methodological Answer:
  • Frontier Molecular Orbital (FMO) analysis: Identify HOMO/LUMO energies to tailor electron-donating/withdrawing groups .
  • NBO analysis: Quantify hyperconjugation effects (e.g., P→C interactions in oxaphosphole rings) .
  • Molecular docking: Simulate ligand-receptor interactions (e.g., with palladium catalysts) to optimize binding affinity .

Data Contradiction Analysis

Q. How to address conflicting data on catalytic efficiency between batch and flow reactor systems?

  • Methodological Answer:
  • Batch vs. Flow Comparison:
ParameterBatch ReactorFlow Reactor
Yield (%)7892
Reaction Time (h)242
  • Flow systems enhance mass transfer and reduce oxidation side reactions . Validate via in situ IR monitoring of intermediate species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.